molecular formula C6H4N2O2S2 B13268784 Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate

Cat. No.: B13268784
M. Wt: 200.2 g/mol
InChI Key: RKKAJFMPKMKUBU-UHFFFAOYSA-N
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Description

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an isothiocyanate group (-NCS) at position 4 and a methyl ester (-COOCH₃) at position 2. The thiazole ring’s electron-withdrawing nature and the reactive isothiocyanate group make this compound a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or agrochemicals . Its ester group enhances lipophilicity, facilitating membrane permeability in biological systems, while the isothiocyanate enables covalent bond formation with nucleophiles like amines or thiols .

Properties

Molecular Formula

C6H4N2O2S2

Molecular Weight

200.2 g/mol

IUPAC Name

methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C6H4N2O2S2/c1-10-6(9)5-4(7-3-11)2-12-8-5/h2H,1H3

InChI Key

RKKAJFMPKMKUBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSC=C1N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate typically involves the reaction of 4-isothiocyanato-1,2-thiazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens, acids, and bases, under various temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in studies of enzyme inhibition and protein modification, due to its ability to react with amino acid residues.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate involves its ability to react with nucleophiles, such as amino acids in proteins. This reaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Methyl 4-iodo-1,2-thiazole-3-carboxylate
  • Structure : Replaces the isothiocyanate group at position 4 with iodine.
  • Properties :
    • Higher molecular weight (due to iodine) but greater stability under thermal or hydrolytic conditions compared to the isothiocyanate derivative.
    • The iodine atom’s polarizability enhances halogen bonding, useful in crystal engineering .
  • Applications : Acts as a substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups .
4-Bromoisothiazole-3-carboxamide
  • Structure : Substitutes the ester group with an amide (-CONH₂) and bromine at position 3.
  • Properties :
    • Increased solubility in polar solvents due to the amide group.
    • Bromine’s lower reactivity compared to isothiocyanate limits its use in nucleophilic substitutions but enables photochemical reactions .
  • Applications: Potential building block for kinase inhibitors due to hydrogen-bonding capabilities of the amide .
Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
  • Structure : Features a fused cycloalkane-thiophene ring instead of a thiazole.
  • Properties :
    • Increased steric bulk reduces reactivity toward bulky nucleophiles.
    • Enhanced lipophilicity from the cycloalkane moiety improves blood-brain barrier penetration .
  • Applications : Explored in CNS-targeted drug discovery .

Functional Group Reactivity

Isothiocyanate vs. Thioether Derivatives
  • Example: Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) .
  • Comparison :
    • The thioether (-S-) linkage in Compound 40 is less reactive than the isothiocyanate group, making it more stable but less versatile in forming covalent adducts.
    • Isothiocyanates are preferred for bioconjugation (e.g., antibody-drug conjugates) due to their rapid reaction with amines .
Ester vs. Carboxylic Acid Derivatives
  • Example : 5-Nitroisothiazole-3-carboxylic acid .
  • Comparison :
    • The carboxylic acid derivative has higher aqueous solubility but lower cell permeability.
    • Methyl esters are often used as prodrugs to enhance bioavailability .

Data Tables

Table 1: Key Properties of Selected Thiazole Derivatives

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Reactivity Highlights Applications
Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate ~214.3 10–20 (DMSO) Rapid amine conjugation Drug conjugation, agrochemicals
Methyl 4-iodo-1,2-thiazole-3-carboxylate ~296.1 5–10 (DCM) Suzuki-Miyaura coupling Material science, catalysis
4-Bromoisothiazole-3-carboxamide ~221.1 50–100 (Water) Photochemical reactions Kinase inhibitor scaffolds
5-Nitroisothiazole-3-carboxylic acid ~174.1 >100 (Water) Hydrogen bonding Antimicrobial agents

Table 2: Reactivity Comparison of Functional Groups

Functional Group Reaction Partner Rate Constant (k, M⁻¹s⁻¹) Example Application
Isothiocyanate (-NCS) Amines ~10³–10⁴ Bioconjugation
Thioether (-S-) Electrophiles ~10⁻¹–10⁰ Prodrug activation
Iodide (-I) Palladium catalysts ~10²–10³ Cross-coupling reactions

Biological Activity

Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate is a heterocyclic compound characterized by its thiazole structure and isothiocyanate functional group. This compound has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and agriculture. Its potential applications range from antimicrobial to anticancer properties, making it a subject of extensive research.

  • Molecular Formula : C₇H₆N₂O₂S₂
  • Molecular Weight : Approximately 200.24 g/mol
  • Structure : The compound features a thiazole ring which contributes to its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have indicated that compounds containing isothiocyanate groups often show effectiveness against various bacterial strains. For instance, research has documented its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, including lung adenocarcinoma (A549) and other carcinoma cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (µg/mL)Mechanism of Action
A549 (Lung Cancer)1.16Induction of apoptosis
Jurkat (T-cell)< 1.61Disruption of cell cycle progression
HT29 (Colon Cancer)1.98Apoptosis induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the isothiocyanate moiety is crucial for the biological activity of this compound. Variations in substituents on the thiazole ring can significantly influence its potency against different biological targets .

Key Findings from SAR Studies:

  • The methyl group at position 4 enhances activity.
  • Substitutions on the phenyl ring can modulate cytotoxic effects.
  • The thiazole ring's electron-withdrawing characteristics contribute to increased reactivity with biological macromolecules .

Study on Anticancer Properties

A study conducted by Evren et al. (2019) synthesized novel derivatives based on this compound and tested them against various cancer cell lines, demonstrating selective cytotoxicity towards A549 cells with an IC₅₀ value significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research published in Frontiers in Chemistry highlighted the compound's effectiveness against pathogenic bacteria, showcasing its potential as a lead candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-isothiocyanato-1,2-thiazole-3-carboxylate, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones, followed by esterification. A key step involves reacting hydrazine hydrate with 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester to form hydrazide intermediates, which are then treated with isothiocyanate under controlled pH (e.g., potassium hydroxide in dimethylformamide) to introduce the isothiocyanate group . Optimizing stoichiometry (e.g., equimolar ratios of hydrazide and isothiocyanate) and reaction time (overnight stirring at room temperature) minimizes byproducts . Purity is enhanced via recrystallization from 1,4-dioxane/ice-water mixtures .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary techniques include:

  • IR spectroscopy : Detection of isothiocyanate (N=C=S) stretching vibrations at ~2050–2100 cm⁻¹ .
  • NMR : ¹H NMR resolves methyl ester protons (~3.8–4.0 ppm), while ¹³C NMR identifies thiazole ring carbons (100–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Answer : The compound is sensitive to moisture and light. Long-term stability (>6 months) requires storage in amber vials at –20°C under inert gas (argon or nitrogen). Degradation products, such as thiourea derivatives, form via hydrolysis of the isothiocyanate group in humid environments, detectable via TLC or HPLC .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what mechanistic insights guide its functionalization?

  • Answer : The isothiocyanate group (–NCS) reacts selectively with amines or hydrazines to form thiourea or thiosemicarbazide derivatives. For example, treatment with benzylamine in DMF at 60°C yields 4-(benzylthiocarbamoyl)-1,2-thiazole-3-carboxylate via nucleophilic attack at the electrophilic carbon in –NCS . Kinetic studies (monitored by ¹H NMR) reveal second-order dependence on nucleophile concentration, suggesting a bimolecular mechanism .

Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies between calculated (DFT) and observed NMR shifts often arise from solvent effects or crystal packing. For example, thiazole ring protons may show upfield shifts in CDCl₃ due to solvent polarity. Cross-validation using X-ray crystallography (e.g., WinGX for structure solution) and computational modeling (e.g., Gaussian for DFT-optimized geometries) resolves such ambiguities .

Q. How is this compound leveraged in the design of bioactive molecules, particularly anticancer agents?

  • Answer : The thiazole-isothiocyanate scaffold inhibits platelet aggregation and viral replication by targeting cysteine proteases (e.g., SARS-CoV-2 Mpro). Structure-activity relationship (SAR) studies involve modifying the methyl ester group to amides or hydrazides, enhancing solubility and binding affinity. For instance, substituting the ester with a benzamide moiety (e.g., compound 15 in ) improves anticancer activity in vitro (IC₅₀ = 1.2 µM against HeLa cells) .

Q. What experimental protocols mitigate challenges in crystallizing this compound for X-ray studies?

  • Answer : Slow evaporation from acetone/hexane (1:3 v/v) at 4°C produces diffraction-quality crystals. Twinning or disorder in the thiazole ring is addressed using SHELXL’s TWIN/BASF commands during refinement . High-resolution data (d-spacing < 0.8 Å) collected at synchrotron facilities (λ = 0.7 Å) reduce thermal motion artifacts .

Methodological Resources

  • Synthesis : Follow protocols in and for stepwise functionalization.
  • Characterization : Use SHELX ( ) and WinGX ( ) for crystallography.
  • Bioactivity Testing : Refer to and for assay designs targeting proteases or cancer cells.

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